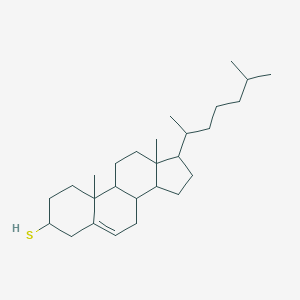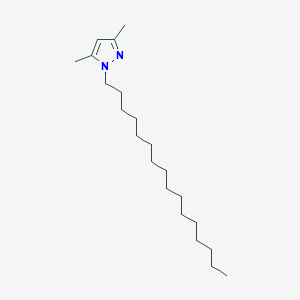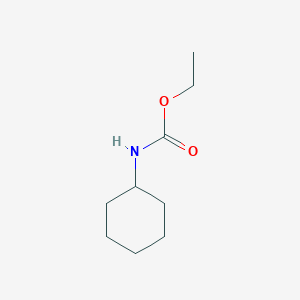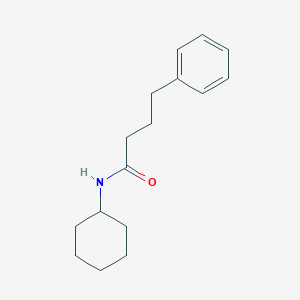
3,5-di-tert-butyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of 3,5-di-tert-butyl-1H-pyrazoles involves various chemical strategies. For example, a novel synthesis method for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole derivatives has been established, providing a more versatile approach than previously possible, utilizing reactions such as the Sandmeyer reaction for efficient synthesis (Bobko, Kaura, Evans, & Su, 2012). Another approach involves the condensation of 1,3-diketones with hydrazine in ethanol, leading to various 3,5-diaryl-1H-pyrazoles (Wang, Zheng, & Fan, 2009).
Molecular Structure Analysis
The molecular structure of 3,5-di-tert-butyl-1H-pyrazoles has been elucidated through techniques like X-ray crystal structure analysis. These compounds often form dimers through N–H…N intermolecular hydrogen bonds. The crystal structures help in understanding the molecular geometry, tautomeric forms, and intermolecular interactions which are crucial for their chemical behavior and applications (Wang, Zheng, & Fan, 2009).
Chemical Reactions and Properties
3,5-Di-tert-butyl-1H-pyrazoles undergo various chemical reactions that reflect their reactivity and functional group compatibility. For instance, the reactivity with electrophiles and the ability to undergo further cyclization to form complex heterocycles illustrate the compound's versatility in synthetic applications (Blake, Clarke, Mares, & McNab, 2003).
Physical Properties Analysis
The physical properties of 3,5-di-tert-butyl-1H-pyrazoles, such as melting points, solubility, and crystal structures, are influenced by their molecular structure. The presence of tert-butyl groups contributes to the compound's lipophilicity and affects its solubility in various solvents. The molecular arrangement in the solid state, studied through X-ray crystallography, provides insights into the compound's stability and intermolecular interactions (Wang, Zheng, & Fan, 2009).
Chemical Properties Analysis
Chemically, 3,5-di-tert-butyl-1H-pyrazoles exhibit a range of reactivities, such as nucleophilic substitutions and electrophilic additions, depending on the substituents attached to the pyrazole nucleus. Their chemical stability, reactivity towards different reagents, and the possibility of forming various derivatives make them valuable in synthetic chemistry and material science applications. The study of their reactivity patterns aids in the development of new synthetic methodologies and the design of novel compounds with desired properties (Blake, Clarke, Mares, & McNab, 2003).
Scientific Research Applications
Synthesis and Characterization of Derivatives : A study synthesized and characterized new 3,5-diaryl-1H-pyrazoles, exploring their crystal structures and potential as building blocks in organic synthesis (Wang, Zheng, & Fan, 2009).
Solvent-Free Synthesis Methodologies : Research has been conducted on high-yield, solvent-free approaches to synthesize 3,5-di-tert-butyl-1H-pyrazole, indicating its significance in green chemistry practices (van Wyk et al., 2012).
Carbon Dioxide Fixation : A bifunctional frustrated Lewis pair containing this compound was used for small molecule fixation, demonstrating its potential in environmental applications, particularly in carbon capture technologies (Theuergarten et al., 2012).
Thermal C-Borylation in Crowded Pyrazolylboranes : The reactivity of crowded 3,5-disubstituted pyrazoles like this compound in the context of thermal C-Borylation has been studied, contributing to the knowledge of pyrazole chemistry (Yalpani, Köster, & Boese, 1991).
Intermolecular Hydrogen Bonding : Research has focused on the hydrogen-bonded molecular dimers of 3,5-diaryl-1H-pyrazoles, highlighting the molecular interactions and bonding characteristics of such compounds (Zheng, Wang, & Fan, 2010).
Catalytic Applications in Organic Synthesis : Novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes involving this compound were studied as catalysts for hydrogenation, indicating their utility in catalysis and organic synthesis (Amenuvor et al., 2016).
Synthesis of Gold Complexes : A study focused on synthesizing and characterizing a gold(I) complex bearing a 1-(3,5-di-tert-butyl)pyrazolyldiphenylphosphine ligand, demonstrating applications in coordination chemistry and metal-organic complexes (Xia, Seward, & Voges, 2007).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, depending on their specific substitutions .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .
Biochemical Pathways
Pyrazole derivatives can influence a range of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The bioavailability of a compound is influenced by these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and finally excreted .
Result of Action
The effects would depend on the specific biological targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other substances.
properties
IUPAC Name |
3,5-ditert-butyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)8-7-9(13-12-8)11(4,5)6/h7H,1-6H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQDCVLVDQENIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150315 | |
| Record name | 3,5-Di-t-butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1132-14-5 | |
| Record name | 3,5-Di-t-butylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-t-butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the tert-butyl groups in 3,5-di-tert-butyl-1H-pyrazole influence its coordination behavior?
A1: The bulky tert-butyl groups in the 3 and 5 positions of the pyrazole ring exert significant steric hindrance around the nitrogen donor atoms. This steric effect has been shown to impact the coordination geometry and reactivity of metal complexes containing this ligand. For instance, in the compound dichloridobis(this compound-κN2)cobalt(II), the bulky tert-butyl groups force the formation of intramolecular hydrogen bonds between the pyrazole nitrogen atoms and the chloride ligands, a feature not observed in less sterically hindered analogs [].
Q2: Can this compound act as a Lewis base?
A2: Yes, the pyrazole ring in this compound retains its Lewis basic character despite the bulky substituents. Research has shown that it can react with Lewis acids such as bis(pentafluorophenyl)borane, forming zwitterionic adducts. These adducts exhibit interesting reactivity, including the ability to activate small molecules such as carbon dioxide [].
Q3: Are there any reported crystallographic studies on this compound derivatives?
A3: Yes, multiple studies have investigated the crystal structures of this compound derivatives. These studies reveal key information about the molecular geometry, intermolecular interactions (such as hydrogen bonding), and packing arrangements in the solid state. For example, the crystal structure of this compound-4-carbonitrile highlights the linear geometry of the cyano group and the presence of N—H⋯N hydrogen bonds that lead to the formation of inversion dimers in the crystal lattice []. Similarly, crystallographic analysis of 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol, synthesized via a solvent-free method, reveals a head-to-tail arrangement of molecules driven by hydrogen bonding, forming chains within the crystal structure [].
Q4: Has this compound been explored in the context of frustrated Lewis pair chemistry?
A4: Absolutely. The combination of the Lewis basic pyrazole nitrogen and the steric bulk provided by the tert-butyl groups makes this compound a suitable candidate for frustrated Lewis pair (FLP) chemistry. Researchers have successfully synthesized a bifunctional FLP by reacting this compound with bis(pentafluorophenyl)borane. This FLP demonstrates the ability to activate dihydrogen heterolytically and engage in the fixation of small molecules like carbon dioxide [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



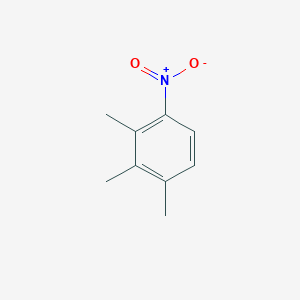
![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)


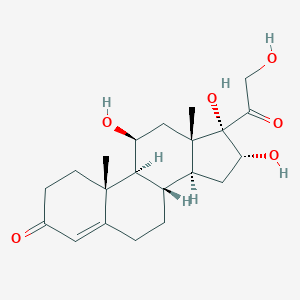
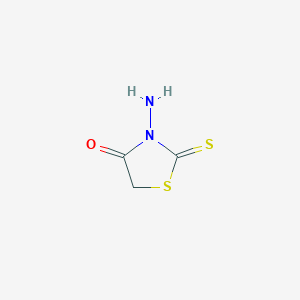


![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)
